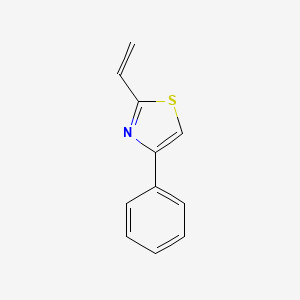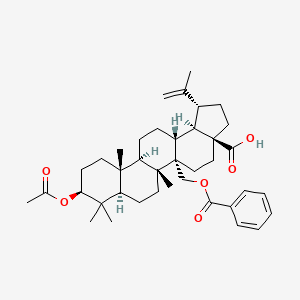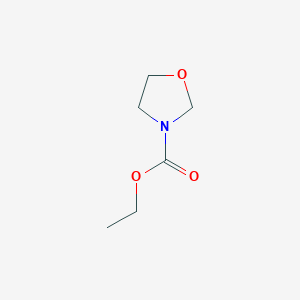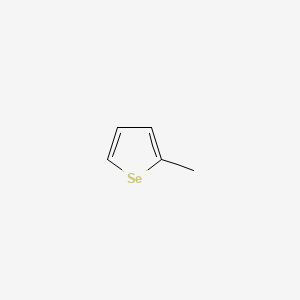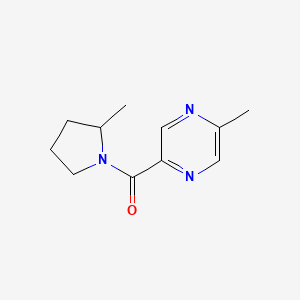
(5-Methyl-2-pyrazinyl)(2-methyl-1-pyrrolidinyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methylpyrazin-2-yl)(2-methylpyrrolidin-1-yl)methanone is an organic compound with the molecular formula C11H15N3O It is a heterocyclic compound containing both pyrazine and pyrrolidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyrazin-2-yl)(2-methylpyrrolidin-1-yl)methanone typically involves multiple steps. One common method starts with the preparation of 2-methylpyrrolidine, which is then reacted with 5-methylpyrazine-2-carboxylic acid or its derivatives. The key steps include:
Alkylation: Introduction of the methyl group to the pyrazine ring.
Amide Formation: Coupling of the pyrazine derivative with 2-methylpyrrolidine under appropriate conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
化学反应分析
Types of Reactions
(5-Methylpyrazin-2-yl)(2-methylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups on the pyrazine and pyrrolidine rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazine N-oxides, while reduction can yield the corresponding alcohols or amines .
科学研究应用
(5-Methylpyrazin-2-yl)(2-methylpyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
作用机制
The mechanism of action of (5-Methylpyrazin-2-yl)(2-methylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pyrazine and pyrrolidine rings play crucial roles in binding to the target sites, influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
(5-Methylpyrazin-2-yl)methanol: Similar structure but lacks the pyrrolidine ring.
2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
(5-Methylpyrazin-2-yl)(2-methylpyrrolidin-1-yl)methanone is unique due to the presence of both pyrazine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
属性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC 名称 |
(5-methylpyrazin-2-yl)-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C11H15N3O/c1-8-6-13-10(7-12-8)11(15)14-5-3-4-9(14)2/h6-7,9H,3-5H2,1-2H3 |
InChI 键 |
JQGBDNBCGFLOES-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN1C(=O)C2=NC=C(N=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



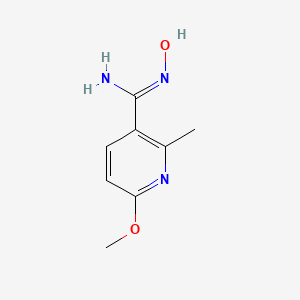
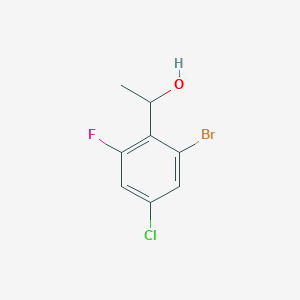
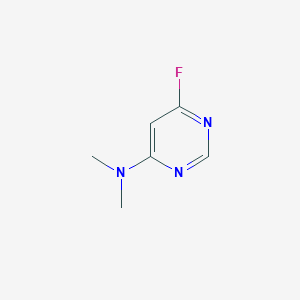
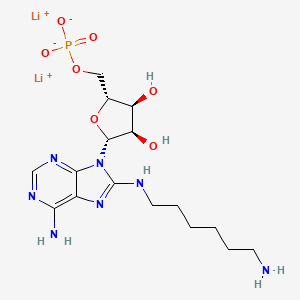

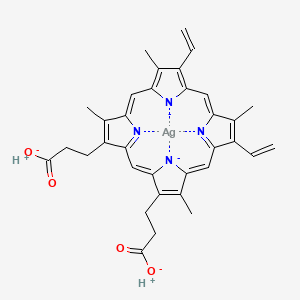

![5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride](/img/structure/B13119274.png)
